molecular formula C18H16FNO6S B11237282 methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B11237282
M. Wt: 393.4 g/mol
InChI Key: UNTBMXAORYKZPX-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as methoxy, fluoro, and carboxylate, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials One common approach involves the condensation of 2-aminothiophenol with an appropriate aromatic aldehyde to form the benzothiazine ringThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives with different substituents, such as:

Uniqueness

What sets methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the methoxy and fluoro groups, in particular, enhances its reactivity and potential therapeutic applications compared to other benzothiazine derivatives .

Properties

Molecular Formula

C18H16FNO6S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H16FNO6S/c1-24-12-5-7-15(25-2)14(9-12)20-10-17(18(21)26-3)27(22,23)16-8-11(19)4-6-13(16)20/h4-10H,1-3H3

InChI Key

UNTBMXAORYKZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC

Origin of Product

United States

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